molecular formula C10H15NO4 B1330091 Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate CAS No. 5336-45-8

Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate

Cat. No. B1330091
CAS RN: 5336-45-8
M. Wt: 213.23 g/mol
InChI Key: BYWXZLGNMDAAKJ-UHFFFAOYSA-N
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Description

“Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C10H15NO4 . It has a molecular weight of 213.23 g/mol .


Molecular Structure Analysis

The molecular structure of “Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two carbonyl groups (C=O) at the 4 and 5 positions of the ring. The 3 position of the ring is substituted with a carboxylate group (COO-) which is esterified with an ethyl group .

Scientific Research Applications

Structural and Quantum Chemical Studies

Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate, along with related compounds, has been the subject of structural and quantum chemical studies. For example, Orsini et al. (1990) reported on the X-ray structural characterization of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, comparing its solid-state conformation with similar compounds and using quantum chemical analysis to study structure-activity relationships (Orsini et al., 1990).

Synthesis and Reaction Studies

Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate has been utilized in various synthetic and reaction studies. Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation, using similar compounds in the presence of an organic phosphine catalyst, forming adducts with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, Yadav et al. (2005) conducted the enzymatic synthesis of isoniazid in a non-aqueous medium using ethyl isonicotinate, a related compound, with hydrazine hydrate (Yadav, Joshi, & Lathi, 2005).

Photophysical Properties

The photophysical properties of compounds related to Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate have been studied. Vyňuchal et al. (2008) investigated the absorption and fluorescence spectra of ethyl-4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1H)pyrrole-3-carboxylate, observing E–Z photoisomerisation for all derivatives (Vyňuchal et al., 2008).

Coordination Polymers and Crystal Engineering

Cisterna et al. (2018) explored the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate and its isomers, demonstrating the importance of the isomeric effect in the construction of metal–organic frameworks (Cisterna et al., 2018).

Electronic Structure in Molecular Metals

Filatre-Furcate et al. (2016) investigated the steric effects of bulky substituents, like isopropyl, in single-component conductors, focusing on a novel molecular conductor with a three-dimensional network, highlighting its unique electronic structure (Filatre-Furcate et al., 2016).

Safety And Hazards

Safety measures for handling “Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate” include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. If exposed or feeling unwell, seek medical advice immediately .

properties

IUPAC Name

ethyl 4,5-dioxo-1-propan-2-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4-15-10(14)7-5-11(6(2)3)9(13)8(7)12/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWXZLGNMDAAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276999
Record name ethyl 4,5-dioxo-1-(propan-2-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate

CAS RN

5336-45-8
Record name NSC329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4,5-dioxo-1-(propan-2-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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